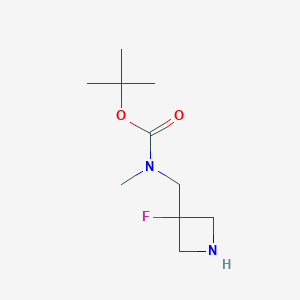

(3-Fluoro-azetidin-3-ylmethyl)-methyl-carbamic acid tert-butyl ester

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl N-[(3-fluoroazetidin-3-yl)methyl]-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19FN2O2/c1-9(2,3)15-8(14)13(4)7-10(11)5-12-6-10/h12H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDNSKNMBEBUTRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC1(CNC1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001130216 | |

| Record name | Carbamic acid, N-[(3-fluoro-3-azetidinyl)methyl]-N-methyl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001130216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1408076-20-9 | |

| Record name | Carbamic acid, N-[(3-fluoro-3-azetidinyl)methyl]-N-methyl-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1408076-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[(3-fluoro-3-azetidinyl)methyl]-N-methyl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001130216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

(3-Fluoro-azetidin-3-ylmethyl)-methyl-carbamic acid tert-butyl ester, also known by its CAS number 1408076-20-9, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Key Properties:

- Molecular Weight: 186.25 g/mol

- Boiling Point: Not specified

- Solubility: High gastrointestinal absorption predicted based on its structure .

The biological activity of (3-Fluoro-azetidin-3-ylmethyl)-methyl-carbamic acid tert-butyl ester is primarily attributed to its interaction with specific biological pathways. It acts as a carbamate derivative, which can influence neurotransmitter levels and exhibit inhibitory effects on certain enzymes.

Potential Mechanisms:

- Enzyme Inhibition: As a carbamate, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine, which can enhance synaptic transmission.

- Receptor Modulation: The compound may act on various receptors involved in neurotransmission and could potentially modulate pathways related to pain and inflammation.

Antimicrobial Activity

Research indicates that compounds similar to (3-Fluoro-azetidin-3-ylmethyl)-methyl-carbamic acid tert-butyl ester exhibit significant antimicrobial properties. Case studies have shown efficacy against various bacterial strains, suggesting potential use in treating infections.

| Study | Pathogen Tested | Efficacy |

|---|---|---|

| Study 1 | E. coli | Effective |

| Study 2 | S. aureus | Moderate |

| Study 3 | P. aeruginosa | High |

Anti-inflammatory Effects

Compounds in this class have demonstrated anti-inflammatory effects in vitro. For instance, studies have shown that they can reduce the production of pro-inflammatory cytokines.

Case Studies

- Study on Efficacy Against Bacterial Infections:

- Anti-inflammatory Activity Assessment:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

The compound is primarily studied for its potential as a pharmaceutical agent. Its structure allows for interactions with biological targets, making it a candidate for various therapeutic uses.

Antiviral and Antimicrobial Activity

Research indicates that derivatives of azetidine compounds exhibit antiviral and antimicrobial properties. The incorporation of the fluorine atom in (3-Fluoro-azetidin-3-ylmethyl)-methyl-carbamic acid tert-butyl ester may enhance these properties due to increased lipophilicity and biological activity.

Neuropharmacological Studies

Compounds similar to (3-Fluoro-azetidin-3-ylmethyl)-methyl-carbamic acid tert-butyl ester have been evaluated for their effects on the central nervous system. Studies suggest that they may act on neurotransmitter systems, providing insights into their potential use in treating neurological disorders.

Synthesis and Derivatives

The synthesis of (3-Fluoro-azetidin-3-ylmethyl)-methyl-carbamic acid tert-butyl ester can be achieved through various organic reactions, including:

- Multicomponent Reactions : This method allows for the efficient formation of complex molecules, which can include azetidine derivatives.

Table 1: Comparison of Synthesis Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Multicomponent Reactions | High efficiency, fewer steps | Requires careful optimization |

| Traditional Synthesis | Established protocols | Often longer reaction times |

| Microwave-Assisted Synthesis | Faster reaction times | Equipment costs |

Case Studies

Several studies have explored the biological activity of (3-Fluoro-azetidin-3-ylmethyl)-methyl-carbamic acid tert-butyl ester and its analogs.

Study 1: Antiviral Activity

A study published in Medicinal Chemistry Letters investigated the antiviral properties of azetidine derivatives. The results demonstrated that compounds with similar structures showed significant inhibition of viral replication, suggesting potential applications in antiviral drug development .

Study 2: Neuropharmacological Effects

In a neuropharmacological study, researchers evaluated the effects of azetidine derivatives on anxiety and depression models in rodents. The findings indicated that certain derivatives exhibited anxiolytic properties, pointing towards their potential use in treating mood disorders .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs with Azetidine or Related Heterocycles

tert-Butyl 3-fluoroazetidine-1-carboxylate (CAS 1255666-44-4)

- Structural Difference: Lacks the methylaminomethyl substituent but retains the 3-fluoroazetidine core.

- Similarity score: 0.92 .

(3S,4R)-(4-Fluoro-pyrrolidin-3-yl)-carbamic acid tert-butyl ester

- Structural Difference : Replaces azetidine with a five-membered pyrrolidine ring.

- Impact : Pyrrolidine’s larger ring size reduces ring strain compared to azetidine, altering conformational flexibility and metabolic stability. Fluorine at the 4-position may influence hydrogen-bonding interactions .

[R]-2-(3,3-Difluoro-azetidin-1-yl)-1-methyl-2-oxo-ethyl]-carbamic acid tert-butyl ester (CAS 1426421-02-4)

- Structural Difference : Contains a difluoroazetidine ring and an oxo-ethyl side chain.

- Molecular weight: 264.27 .

Aromatic Carbamate Derivatives

[(3-Bromo-4-fluorophenyl)methyl]-carbamic acid tert-butyl ester (CAS 375853-85-3)

- Structural Difference : Replaces azetidine with a bromo-fluoro-substituted benzyl group.

- Impact: The aromatic system introduces π-π stacking capabilities, improving interactions with hydrophobic enzyme pockets. Molecular formula: C₁₂H₁₅BrFNO₂ .

(10-Azidomethyl-anthracen-9-ylmethyl)-methyl-carbamic acid tert-butyl ester

- Structural Difference : Features an anthracene backbone instead of azetidine.

- Impact : The bulky anthracene moiety increases molecular weight (MW 400.2) and reduces solubility in aqueous media, limiting bioavailability .

Piperidine and Piperazine Derivatives

4-Fluoro-3-(piperidin-4-yl-benzyl)-carbamic acid tert-butyl ester

- Structural Difference : Incorporates a six-membered piperidine ring fused to a fluorobenzyl group.

- Impact : Piperidine’s conformational flexibility may improve binding to G-protein-coupled receptors (GPCRs). Synthesized via Suzuki coupling and hydrogenation .

[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester (CAS 1540928-69-5)

- Structural Difference: Contains a piperidine ring with an aminoethyl side chain.

- Impact: The aminoethyl group introduces basicity (pKa ~9–10), enhancing water solubility at physiological pH. Molecular formula: C₁₂H₂₅N₃O₂ .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Key Functional Groups |

|---|---|---|---|

| Target Compound (CAS 1408076-20-9) | C₁₀H₁₉FN₂O₂ | 218.27 | 3-fluoroazetidine, tert-butyl |

| tert-Butyl 3-fluoroazetidine-1-carboxylate | C₈H₁₄FNO₂ | 175.20 | Unsubstituted azetidine |

| [(3-Bromo-4-fluorophenyl)methyl]-carbamate | C₁₂H₁₅BrFNO₂ | 304.16 | Aromatic bromo/fluoro |

Vorbereitungsmethoden

Preparation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol (9)

The process includes reacting compound 8 with a second hydride-reducing agent to form compound 9 . The first and second hydride reducing agent can be independently selected from sodium triacetoxyborohydride, Red-Al, lithium aluminum hydride (LAH), sodium borohydride, and diisobutylaluminum hydride (DIBAL).

Synthesis Involving tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate (6)

This method involves reacting tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate (6 ) with an acidic reagent to form compound 7 . Suitable acidic reagents include para-toluenesulfonic acid, trifluoroacetic acid, and acetic acid.

Fluorination Using tert-butyl 3-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate (5a) or tert-butyl 3-((tosyloxy)methyl)azetidine-1-carboxylate (5b)

This route involves reacting tert-butyl 3-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate 5a or tert-butyl 3-((tosyloxy)methyl)azetidine-1-carboxylate 5b with a fluorinating reagent to form compound 6 . Fluorinating reagents can be tetra-butylammonium fluoride (TBAF) or hydrogen fluoride/trimethylamine.

Mitigation of Chloromethyl Byproduct

During the fluorination process, 1% to 5% of tert-butyl 3-(chloromethyl)azetidine-l-carboxylate may form as a byproduct. To reduce this impurity, the mixture of compound 6 and tert-butyl 3-(chloromethyl)azetidine-l-carboxylate can be reacted with 1,4-diazabicyclo[2.2.2]octane (DABCO), followed by purification through aqueous extraction in an organic solvent. This process reduces the tert-butyl 3-(chloromethyl)azetidine-l-carboxylate content to below 1%.

Synthesis from tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (4)

This method involves reacting tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate 4 with a sulfonylation reagent and an amine base to form compounds 5a or 5b . Possible sulfonylation reagents are para-toluenesulfonic anhydride, para-toluenesulfonyl chloride, trifluoromethanesulfonic anhydride, methanesulfonic anhydride, and methanesulfonyl chloride. The amine base can be triethylamine.

Preparation of 3-hydroxy-3-methyl-azetidine-1-carboxylic acid tert-butyl ester

Step A

Tert-butyl 3-oxoazetidine-1-carboxylate is reacted with methyl magnesium bromide in anhydrous THF at 0-20°C for 3 hours, yielding tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate.

| Yield | Reaction Conditions | Operation in experiment |

|---|---|---|

| 87% | at 0 - 20℃; for 3 h; | Methyl magnesium bromide (3M in diethyl ether; 2.92 mL, 8.76 mmol) was added portionwise into a cold (0 °C) solution of tert-butyl 3-oxoazetidine-l-carboxylate (0.5 g, 2.92 mmol) and anhydrous THF (3 mL). The mixture was allowed to come to room temperature and stirred for 3 hours and carefully quenched with aqueous ammonium chloride. The mixture was extracted with ethyl acetate, washed with brine and dried over anhydrous MgS0 4. The solvents were removed under vacuum and the residue was purified on silica gel (Biotage; eluting solvents hexanes: EtOAc 1/1 ratio) to afford tert-butyl 3- hydroxy-3-methylazetidine-l-carboxylate as oil (480 mg, 87percent yield): XH NMR (500MHz, CDCk) δ ppm 3.87 (d, J= 9.0 Hz, 2H), 3.82 (d, J= 9.0, 2H), 2.46 (s, 1H), 1.51 (s, 3H), 1.44 (s, 9H). |

| 84% | Stage #1: at 0 - 20℃; for 19.75 h; Stage #2: With ammonium chloride In diethyl ether; water at 20℃; | A solution of 1 -Boc-azetidin-3-one (3.5 g, 20 mmol) in 50 ml_ anh Et 2O was cooled to 0 0C and 3M MeMgBr in Et 2O (10 ml_, 30 mmol) was added dropwise over 1 h. After 45 min, the reaction was allowed to warm to rt and stir an additional for 18h. Then Vi sat'd NH 4CI (aq.) was added and the mixture extracted with EtOAc (2x). The combined organic layers were dried and the resulting semisolid was purified by RP HPLC (Agilent) to give the title compound as a white solid (3.2 g, 84percent). 1H NMR (CDCI 3): 3.84 (q, J = 9.2 Hz, 4H), 1.97 (bs, 1 H), 1.52 (s, 3H), 1.44 (m, 9H). |

| 78.3% | at 0℃; for 1 h; Inert atmosphere | In an oven dried flask, tert-butyl 3-oxoazetidine-l-carboxylate (1.01 g,5.900 mmol) was dissolved in diethyl ether (0.2 M) and place under an atmosphere of N 2. The reaction mixture was cooled to 0°C and treated dropwise with methylmagnesium bromide (2.07 mL, 6.195 mmol, 3.0 M). The reaction mixture was stirred at 0°C for 1 hour then quenched by pouring onto ice. The mixture was extracted with diethyl ether, washed with water and brine, dried over Na 2S0 4, filtered, and concentrated in vacuo to provide tert- butyl 3-hydroxy-3-methylazetidine-l-carboxylate (865.3 mg, 4.621 mmol, 78.3percent yield). |

| 430 mg | at 20 - 35℃; for 1 h; | Methyl magnesium bromide (3.0M in Diethyl ether) (1.5 mL, 4.5 mmol) was added to cold (-10° C.) solution of tert-butyl 3-oxoazetidine-1-carboxylate (650 mg, 3.8 mmol) in THF (10 mL) and stirring was continued at 20-35° C. for 1 h. After which the reaction mixture was quenched with saturated aqueous NH 4Cl solution and extracted with ethylacetate. The organic layer separated was washed with water, dried over anhydrous sodium sulphate and concentrated under reduced pressure to afford the residue. The residue was purified by column chromatography (using 60-120 silica gel and 50percent EtOAc in Hexane as eluent) to afford 430 mg of the title compound. 1H NMR (400 MHz, DMSO) δ ppm 5.56 (1H, s), 3.7-3.5 (4H, m), 1.4 (9H, s), 1.3 (3H, s). |

| 430 mg | at -10 - 35℃; for 1 h; | Methyl magnesium bromide (3.0M in Diethyl ether) (1.5 mL, 4.5 mmol) was added to cold (−10° C.) solution of tert-butyl 3-oxoazetidine-1-carboxylate (650 mg, 3.8 mmol) in THF (10 mL) and stifling was continued at 20-35° C. for 1 h. After which the reaction mixture was quenched with saturated aqueous NH 4Cl solution and extracted with ethylacetate. The organic layer separated was washed with water, dried over anhydrous sodium sulphate and concentrated under reduced pressure to afford the residue. The residue was purified by column chromatography (using 60-120 silica gel and 50percent EtOAc in Hexane as eluent) to afford 430 mg of the title compound. 1H NMR (400 MHz, DMSO-d 6) δ 5.56 (1H, s), 3.7-3.5 (4H, m), 1.4 (9H, s), 1.3 (3H, s) ppm. |

| 99% | Stage #1: at 0℃; for 1 h; Stage #2: With water; ammonium chloride In tetrahydrofuran | In a dry round-bottomed flask, 1-Boc-3-azetidinone (0.70 g, 4.1 mmol) was dissolved in THF (20 mL). The solution was cooled to 0° C. and methylmagnesium chloride (3.0 M solution in THF, 2.0 mL, 6.0 mmol) was added dropwise. The reaction mixture was stirred at 0° C. for 1 h. The reaction mixture was quenched with 10 mL saturated NH 4Cl, diluted with 5 mL water and extracted with 100 mL EtOAc (2*). The combined organic layers were washed with 10 mL water and 10 mL brine then combined, dried over sodium sulfate, filtered and concentrated to afford 757 mg (99percent) of 3-hydroxy-3-methyl-azetidine-1-carboxylic acid tert-butyl ester as an off-white solid. |

Q & A

Basic Research Questions

What synthetic methodologies are recommended for preparing (3-Fluoro-azetidin-3-ylmethyl)-methyl-carbamic acid tert-butyl ester?

The compound can be synthesized via multi-step routes involving Suzuki-Miyaura cross-coupling and hydrogenation , as demonstrated in analogous tert-butyl carbamate syntheses. For example:

- Step 1 : Formation of a boronic acid intermediate (e.g., 5-((tert-butoxycarbonyl)aminomethyl)-2-fluorobenzeneboronic acid) under palladium catalysis .

- Step 2 : Suzuki coupling with a pyridine derivative to introduce the azetidine moiety .

- Step 3 : Selective hydrogenation to reduce unsaturated bonds while preserving the tert-butyl carbamate group .

Key considerations : Optimize catalyst loading (e.g., Pd(PPh₃)₄) and reaction temperature to minimize side reactions.

How can the tert-butyl carbamate group be selectively removed without degrading the azetidine ring?

Deprotection is typically achieved using trifluoroacetic acid (TFA) in dichloromethane. A validated procedure involves:

- Stirring the compound with TFA (1:3 v/v) for 1 hour at room temperature .

- Evaporating the solvent and purifying the residue via column chromatography.

Note : Monitor reaction progress via TLC to avoid over-exposure to acidic conditions, which may protonate the fluorinated azetidine and destabilize the ring .

What analytical techniques are critical for confirming the compound’s structural integrity?

- NMR spectroscopy : Use NMR to verify the fluorine substituent’s position and NMR to confirm tert-butyl group integration (typically a singlet at ~1.4 ppm) .

- Mass spectrometry (HRMS) : Validate molecular weight with electrospray ionization (ESI) or MALDI-TOF .

- X-ray crystallography : Resolve stereochemical ambiguities in the azetidine ring if chiral centers are present .

Advanced Research Questions

How can enantioselective synthesis of this compound be achieved?

Adopt asymmetric catalysis strategies used for analogous tert-butyl esters:

- Chiral ligands : Employ Rhodium catalysts with chiral dienes (e.g., (R)-BINAP) during conjugate additions to control stereochemistry .

- Dynamic kinetic resolution : Utilize enzymes or organocatalysts to bias the azetidine ring’s conformation during ring-closing steps .

Data contradiction : If enantiomeric excess (ee) varies between batches, re-examine ligand purity and reaction solvent (e.g., switch from THF to toluene for better stereocontrol) .

What stability challenges arise under varying pH conditions, and how are they mitigated?

- Acidic conditions : The tert-butyl carbamate hydrolyzes to CO and tert-butanol, while the azetidine’s fluorine may protonate, leading to ring-opening. Stabilize by maintaining pH > 4 during storage .

- Basic conditions : Avoid prolonged exposure to bases (e.g., NaOH), which may cleave the carbamate. Use buffered solutions (pH 7–8) for biological assays .

Experimental validation : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring to identify degradation pathways .

How does the fluorinated azetidine moiety influence pharmacological activity in preclinical models?

- Lipophilicity : Fluorine increases membrane permeability; measure logP values (e.g., shake-flask method) to correlate with cellular uptake .

- Metabolic stability : Compare in vitro half-life (human liver microsomes) with non-fluorinated analogs. Fluorine often reduces oxidative metabolism by CYP450 enzymes .

Contradiction resolution : If in vivo efficacy contradicts in vitro data, assess protein binding (e.g., serum albumin) using equilibrium dialysis .

Methodological Troubleshooting

How to resolve low yields during the Suzuki coupling step?

- Catalyst optimization : Replace Pd(PPh) with Pd(OAc)/XPhos for sterically hindered substrates .

- Solvent screening : Test DMF/HO mixtures (10:1) to improve boronic acid solubility .

- Base selection : Use CsCO instead of KCO for better coupling efficiency .

How to address diastereomer formation during hydrogenation?

- Catalyst modification : Switch from Pd/C to Crabtree’s catalyst (Ir-based) for stereocontrol .

- Pressure adjustment : Lower H pressure (1–5 atm) to favor selective reduction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.